molecular formula C11H8N2O4S B6390378 MFCD18317677 CAS No. 1261951-46-5

MFCD18317677

Cat. No.: B6390378
CAS No.: 1261951-46-5
M. Wt: 264.26 g/mol
InChI Key: RBXLTWCGHDPRSF-UHFFFAOYSA-N
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Description

MFCD18317677 (CAS No. 918538-05-3) is a heterocyclic organic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol . Its InChI Key (BSZGZNRUUJXKKQ-UHFFFAOYSA-N) indicates a structure containing a pyrrolo[1,2-f][1,2,4]triazine core with dichloro substitutions. Key properties include:

  • Boiling Point: Not explicitly provided, but inferred to be moderate based on molecular weight.
  • Hydrogen Bond Acceptors/Donors: 3 acceptors, 1 donor.

This compound is synthesized via nucleophilic substitution reactions using reagents like N-ethyl-N,N-diisopropylamine and iodides under controlled conditions . Its structural analogs are pivotal in pharmaceutical research, particularly in kinase inhibition and antimicrobial applications.

Properties

IUPAC Name

2-amino-5-(5-carboxythiophen-3-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4S/c12-9-7(10(14)15)1-5(3-13-9)6-2-8(11(16)17)18-4-6/h1-4H,(H2,12,13)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXLTWCGHDPRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)N)C2=CSC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687681
Record name 2-Amino-5-(5-carboxythiophen-3-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261951-46-5
Record name 2-Amino-5-(5-carboxythiophen-3-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18317677” involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically include:

    Initial Reactant Preparation: The starting materials are carefully selected and prepared to ensure purity and reactivity.

    Reaction Conditions: The reactions are carried out under controlled temperatures, pressures, and pH levels to optimize yield and purity.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves:

    Bulk Reactant Handling: Large quantities of reactants are handled using automated systems to ensure consistency and safety.

    Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.

    Efficient Purification: Industrial purification methods such as large-scale chromatography or distillation are used to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

“MFCD18317677” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Various catalysts such as palladium on carbon or platinum oxide are used to facilitate reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: The oxidation of “this compound” may produce corresponding oxides or hydroxides.

    Reduction: Reduction reactions may yield alcohols or amines.

    Substitution: Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

“MFCD18317677” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses and pharmacological properties.

    Industry: It is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism by which “MFCD18317677” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context. The molecular targets may include enzymes, receptors, or other biomolecules, and the pathways involved can vary based on the specific application.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Property MFCD18317677 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine
Molecular Formula C₆H₃Cl₂N₃ C₉H₁₀ClN₃ C₇H₅ClN₃ C₆H₃Cl₂N₂
Molecular Weight 188.01 g/mol 195.65 g/mol 166.59 g/mol 173.01 g/mol
Hydrogen Bond Donors 1 1 1 1
Log S (Solubility) -3.06 Not reported Not reported Not reported
Bioavailability Moderate High (predicted) Low Moderate
Key Applications Kinase inhibition, antimicrobial research Antibacterial agents Anticancer leads Enzyme inhibition

Key Findings:

Structural Variations :

  • This compound features a dichloro-substituted pyrrolo-triazine core, whereas analogs like 4-chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine incorporate bulkier isopropyl groups, enhancing hydrophobic interactions in antibacterial applications .
  • 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine replaces the triazine ring with a pyridine system, reducing molecular weight and altering solubility profiles .

Biological Activity: this compound shows moderate CYP inhibition, comparable to 5,7-dichloro-1H-pyrrolo[2,3-c]pyridine, but lower BBB permeability than 4-chloro-5-isopropyl derivatives .

Synthetic Accessibility :

  • This compound and its analogs are synthesized via halogenation and cyclization reactions, but the isopropyl derivative requires additional purification steps due to steric hindrance .

Research Implications and Limitations

  • Advantages of this compound : Balanced solubility and bioavailability make it a versatile scaffold for drug discovery.
  • Data Gaps : Detailed kinetic data (e.g., IC₅₀ values) and in vivo studies for analogs are absent in the provided evidence .

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